Anlotinib is a novel small molecule multi-target tyrosine kinase inhibitor (TKI) independently developed in China. [, , ] It functions as an oral anti-angiogenesis inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFRs). [] Additionally, Anlotinib exhibits inhibitory effects on platelet-derived growth factor receptors (PDGFR), fibroblast growth factor receptors (FGFR), and stem cell factor receptor c-Kit. [, , ] These targets are implicated in tumor angiogenesis, proliferation, and metastasis. [, , ]
Mechanism of Action
Anlotinib's primary mechanism of action involves the inhibition of multiple tyrosine kinases, primarily VEGFRs, PDGFR, FGFR, and c-Kit. [, , , ] By inhibiting these receptors, Anlotinib disrupts downstream signaling pathways, including the PI3K/AKT/mTOR pathway, thereby inhibiting tumor angiogenesis, proliferation, and metastasis. [, , ] Specifically, Anlotinib:
Inhibits angiogenesis: It suppresses the formation of new blood vessels in tumors by inhibiting VEGF/VEGFR signaling, thus limiting tumor growth. [, , , ]
Induces apoptosis: Anlotinib promotes programmed cell death in tumor cells by disrupting various signaling pathways, including PI3K/AKT/mTOR. [, ]
Inhibits cell cycle progression: It can arrest the cell cycle at specific phases, such as the G2/M phase, preventing further tumor cell proliferation. []
Reverses multidrug resistance: Anlotinib can overcome multidrug resistance in certain cancers by inhibiting the function of P-glycoprotein (PGP1), a protein responsible for pumping drugs out of cells. []
Physical and Chemical Properties Analysis
The provided literature does not provide specific information on the physical and chemical properties of Anlotinib, except for its mention as an oral drug and its poor solubility in injectable solutions. [, ]
Applications
Lung cancer: As a third-line treatment for advanced non-small cell lung cancer (NSCLC) [, , , , , , , , ], Anlotinib showed promising results in prolonging progression-free survival (PFS) and overall survival (OS). [, , , ] It has also been studied in small cell lung cancer (SCLC), where it demonstrated improvement in PFS. [, ]
Ovarian Cancer: In preclinical studies, Anlotinib exhibited anti-tumor activity against cisplatin-resistant ovarian cancer cells by inhibiting proliferation, migration, and invasion. [, ]
Colorectal Cancer: While Anlotinib showed benefits in prolonging PFS in refractory metastatic colorectal cancer, it did not significantly improve OS. [, ]
Pancreatic Cancer: Studies suggested potential benefits of Anlotinib, especially in combination with chemotherapy or immunotherapy, in treating pancreatic adenocarcinoma. [, ]
Biliary Tract Cancer: Early research indicated potential for Anlotinib in combination with immunotherapy and chemotherapy as a first-line treatment for advanced biliary tract cancer. []
Cervical Cancer: Anlotinib demonstrated promising results in a retrospective study of patients with persistent, metastatic, or recurrent cervical cancer. []
Soft Tissue Sarcoma: Anlotinib has shown efficacy in treating soft tissue sarcoma, and its combination with chemotherapy is being investigated. [, ]
Medullary Thyroid Carcinoma: Anlotinib has shown promising antitumor activity in locally advanced or metastatic medullary thyroid carcinoma. []
Neuroblastoma: Research suggests that Anlotinib may have therapeutic potential in neuroblastoma by inducing neuronal-like differentiation and inhibiting tumor growth. []
Desmoid Fibromatosis: Anlotinib, in combination with surgery, appears to be effective in controlling local recurrence in patients with resectable desmoid fibromatosis of the extremities. []
Liver Fibrosis: Anlotinib has shown potential in preclinical studies for improving liver fibrosis by inhibiting angiogenesis through the VEGFR2/mTOR pathway. []
Future Directions
Biomarker Discovery: Identification of predictive biomarkers for Anlotinib response could improve patient selection and personalize treatment plans. [, ]
Mechanism of Resistance: Further research is needed to understand the mechanisms of Anlotinib resistance and develop strategies to overcome it. [, , ]
Related Compounds
Bevacizumab
Relevance: Bevacizumab is mentioned as a potential alternative treatment option for edema in NSCLC patients undergoing immunotherapy. Like anlotinib, bevacizumab exhibits anti-vascular effects by targeting the VEGF pathway. []
Cisplatin
Relevance: Several studies investigated the effects of anlotinib on cisplatin-resistant ovarian cancer cells. These studies explored the potential of anlotinib to overcome cisplatin resistance and provide a therapeutic option for patients who do not respond to cisplatin-based treatments. [, , ]
Doxorubicin
Relevance: One study investigated the ability of anlotinib to reverse multidrug resistance mediated by P-glycoprotein (PGP1) in osteosarcoma. The study found that anlotinib enhanced the sensitivity of multidrug-resistant osteosarcoma cells to doxorubicin, suggesting a potential strategy for overcoming drug resistance in this cancer. []
Epirubicin
Relevance: A phase II clinical trial investigated the efficacy and safety of epirubicin combined with anlotinib, followed by anlotinib maintenance therapy, in patients with advanced unresectable soft tissue sarcoma. This combination aimed to enhance the antitumor effects and improve outcomes in this challenging disease. []
5-Fluorouracil (5-FU)
Relevance: * One study investigated the effects of anlotinib on a 5-FU-resistant colorectal cancer cell line (HCT-8/5-FU). The study found that anlotinib inhibited cell viability, induced apoptosis, and reversed multidrug resistance in this cell line. []* Another study explored the synergistic antitumor effects of anlotinib combined with oral 5-FU and S-1 (an oral prodrug of 5-FU) in SCLC. []
Gemcitabine
Relevance:* One study evaluated the efficacy and safety of anlotinib plus nab-paclitaxel/gemcitabine as a first-line treatment for patients with unresectable or metastatic pancreatic adenocarcinoma. []* Another study examined the combination of sintilimab (an anti-PD-1 antibody) and anlotinib with gemcitabine plus cisplatin as first-line therapy for advanced biliary tract cancer. []
LY294002
Relevance: One study employed LY294002 to verify whether anlotinib exerted its effects on drug-resistant colorectal cancer cells by inhibiting the PI3K/AKT pathway. The study found that both anlotinib and LY294002 effectively inhibited drug-resistant CRC cells, suggesting the involvement of the PI3K/AKT pathway in the mechanism of action of anlotinib. []
Nab-paclitaxel
Relevance: A retrospective cohort study evaluated the efficacy and safety of anlotinib in combination with nab-paclitaxel/gemcitabine as a first-line treatment for patients with unresectable or metastatic pancreatic adenocarcinoma. []
Sintilimab
Relevance: A phase 2 clinical trial studied the combination of sintilimab and anlotinib with gemcitabine plus cisplatin as first-line therapy for advanced biliary tract cancer. []
Temozolomide (TMZ)
Relevance: A case report discussed the use of anlotinib in a patient with recurrent GBM who had previously received surgery, radiotherapy, and temozolomide chemotherapy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Catequentinib Hydrochloride is the hydrochloride salt form of catequentinib, a receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic and anti-angiogenic activities. Upon administration, catequentinib targets multiple RTKs, including vascular endothelial growth factor receptor type 2 (VEGFR2) and type 3 (VEGFR3). This agent may both inhibit angiogenesis and halt tumor cell growth.
Simetryn is a diamino-1,3,5-triazine that is N,N'-diethyl-1,3,5-triazine-2,4-diamine substituted by a methylthio group at position 6. It has a role as a herbicide. It is a diamino-1,3,5-triazine and a methylthio-1,3,5-triazine.
Pitavastatin Calcium is a calcium salt formulation of pitavastatin, a novel statin that induces plaque regression and elevates HDL-cholesterol levels. See also: Pitavastatin Calcium (preferred); Pitavastatin (has active moiety).
Maropitant, used as maropitant citrate, is a neurokinin receptor antagonist, which was developed by Zoetis specifically for the treatment of motion sickness and vomiting in dogs. It was approved by the FDA in 2007 for use in dogs, and more recently has also been approved for use in cats. See also: Maropitant Citrate (has salt form).
Alphaprodine Hydrochloride is the hydrochloride salt form of alphaprodine, a synthetic piperidine ester, with opioid analgesic activity. Alphaprodine mimics the actions of endogenous neuropeptides by binding to opioid receptors, thereby producing characteristic morphine-like effects via the mu-opioid receptor, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence. An opioid analgesic chemically related to and with an action resembling that of MEPERIDINE, but more rapid in onset and of shorter duration. It has been used in obstetrics, as pre-operative medication, for minor surgical procedures, and for dental procedures. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1067)
Avadomide is under investigation in clinical trial NCT02031419 (Novel Combinations of CC-122, CC-223, CC-292, and Rituximab in Diffuse Large B-cell Lymphoma and Follicular Lymphoma). Avadomide is a novel, small molecule cereblon-modulating agent with potential antineoplastic, antiangiogenic and immunomodulatory activities. Upon oral administration, avadomide binds to and modulates cereblon to promote recruitment of the hematopoietic transcription factors Aiolos and Ikaros to the Cullin-4 RING E3 ubiquitin ligase complex. This binding results in the ubiquitination and rapid proteasomal degradation of Aiolos and Ikaros and the derepression of interferon (IFN)-stimulated genes, including DDX58 and IRF7, leading to apoptosis of certain tumor cells. Additionally, Aiolos degredation leads to derepression of the IL2 gene, thereby enhancing interleukin-2 production, costimulation of T-lymphocytes and IL-2-induced T-cell proliferation. Avadomide may also promote the activation of natural killer (NK) cells, potentially enhancing tumor cell killing. Aiolos and Ikaros are transcriptional repressors known to play an important role in normal B- and T-cell function.